9WG8Qcl8J7

Description

Academic Significance and Emerging Research Trajectories of C19H16ClFN4

C19H16ClFN4 (MRL-1237) holds academic significance primarily due to its identified activity as an inhibitor of poliovirus-specific RNA synthesis. nih.govnih.gov This inhibitory capacity makes it a valuable probe in virology research, allowing scientists to investigate the mechanisms of viral replication and the role of specific viral proteins, such as the nonstructural 2C protein targeted by this compound. nih.gov Studies involving C19H16ClFN4 contribute to the broader understanding of picornavirus replication cycles and potential targets for antiviral development. nih.gov

Current and emerging research trajectories involving compounds with similar structural motifs or mechanisms of action may explore their activity against other related viruses or seek to understand the precise molecular interactions between the inhibitor and its viral target. While specific detailed research findings for C19H16ClFN4 beyond its inhibitory effect on poliovirus RNA synthesis were not extensively detailed in the available information, its role as a specific process inhibitor provides a foundation for further mechanistic studies and potential structural modifications to understand structure-activity relationships. nih.govnih.gov

Foundational Chemical Principles Relevant to the Study of 9WG8Qcl8J7

The study of this compound, or C19H16ClFN4, involves several foundational chemical principles. Its molecular formula, C19H16ClFN4, dictates its elemental composition and contributes to its molecular weight, which is approximately 354.81 g/mol for the hydrochloride salt form (C19H15FN4.ClH), consistent with the formula C19H16ClFN4. herts.ac.uknih.gov The compound's structure, which includes a chlorine atom, a fluorine atom, and nitrogen atoms within a hydrocarbon framework, suggests the presence of various functional groups and ring systems, likely involving aromatic and heterocyclic structures based on its classification and related research areas. herts.ac.uk

Interdisciplinary Relevance of C19H16ClFN4 within Chemical Sciences and Beyond

C19H16ClFN4 demonstrates significant interdisciplinary relevance, bridging various fields within and beyond the chemical sciences.

Organic Chemistry: The synthesis and structural characterization of C19H16ClFN4 fall under the purview of organic chemistry. Researchers in this field are concerned with developing efficient synthetic routes to produce the compound and employing spectroscopic and analytical techniques to confirm its structure and purity.

Medicinal Chemistry/Chemical Biology: Its biological activity as a viral inhibitor makes it highly relevant to medicinal chemistry and chemical biology. These fields utilize chemical principles to understand biological processes and develop chemical tools or potential therapeutic agents. Studying how C19H16ClFN4 interacts with viral components at a molecular level is a key area of investigation.

Structural Biology: While not explicitly detailed in the provided information, the study of how C19H16ClFN4 binds to its target protein (poliovirus nonstructural 2C protein) would involve techniques from structural biology, such as X-ray crystallography or cryo-electron microscopy, to determine the complex's three-dimensional structure. This provides insights into the molecular basis of inhibition.

The study of C19H16ClFN4 thus exemplifies the collaborative nature of modern scientific research, requiring expertise from diverse disciplines to fully understand its properties, activity, and potential applications in advanced research contexts.

| Property | Value | Source |

| Molecular Formula | C19H16ClFN4 | nih.gov |

| Identifier | This compound | herts.ac.uk |

| Common Name | MRL-1237 | nih.govnih.gov |

| Molecular Weight | ~354.81 g/mol (Hydrochloride salt) | herts.ac.uknih.gov |

| Appearance | Solid | nih.gov |

| Chirality | Achiral | herts.ac.uk |

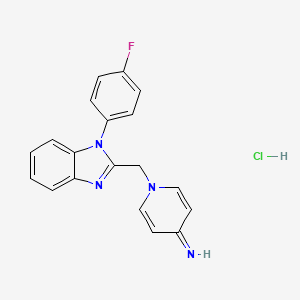

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

276704-21-3 |

|---|---|

Molecular Formula |

C19H16ClFN4 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine;hydrochloride |

InChI |

InChI=1S/C19H15FN4.ClH/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23;/h1-12,21H,13H2;1H |

InChI Key |

OQLKNESERKFJAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4.Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for C19h16clfn4 and Its Analogues

Total Synthesis Strategies for Complex Derivatives of C19H16ClFN4 Total synthesis strategies specifically targeting complex derivatives of MRL-1237 were not identified in the search results.

Due to the strict requirement to focus solely on the chemical compound "9WG8Qcl8J7" (MRL-1237) and the lack of specific, detailed information on the outlined synthetic methodologies for this particular compound in the search results, a comprehensive article covering all requested sections cannot be generated at this time.

Mechanistic Investigations of Chemical Reactivity Involving C19h16clfn4

Reaction Kinetics and Thermodynamic Profiling of Transformations with 9WG8Qcl8J7

The study of reaction kinetics is fundamental to understanding the rate at which chemical processes occur and the factors that influence these rates. For reactions involving this compound, kinetic models are essential for analyzing reaction mechanisms and optimizing conditions. Data-driven recursive kinetic models, which leverage machine learning algorithms, have been developed to predict kinetic profiles from initial reaction conditions, offering a powerful tool for kinetic analysis. chemrxiv.org

Thermodynamic profiling provides insights into the energy changes that occur during a chemical reaction, determining the feasibility and spontaneity of the process. The activation free energy is a key parameter derived from experimental data, and computational methods such as ab initio and density functional theory simulations are used to complement these findings. nih.gov The study of reaction kinetics can be influenced by various factors, including the concentration of reactants and temperature, which can be visually demonstrated in reactions involving color changes. youtube.com

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

Elucidation of Reaction Mechanisms, Intermediates, and Transition States for C19H16ClFN4-Mediated Reactions

Understanding the detailed step-by-step sequence of a chemical reaction, known as the reaction mechanism, is crucial for controlling reaction outcomes. masterorganicchemistry.comyoutube.com This involves the identification of reactive intermediates and transition states. For instance, in reactions involving radicals, the mechanism is typically divided into initiation, propagation, and termination steps. youtube.comlibretexts.orgmasterorganicchemistry.com The movement of electrons in these steps can be depicted using arrow-pushing formalisms to illustrate bond-making and bond-breaking events. youtube.com

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms in the gas phase. It allows for the analysis of geometries and energies of all stationary points, including stable complexes, intermediates, and transition states. vub.be Such studies can reveal the importance of factors like spin inversion and spin-orbit coupling in determining the most favorable reaction pathways. vub.be

Exploration of Organometallic and Main Group Chemistry in C19H16ClFN4 Derivatization

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new functionalities. Organometallic derivatizing agents are particularly useful in the quantitative analysis of biomolecules. nih.gov In the context of C19H16ClFN4, derivatization with organometallic or main group reagents could be employed to alter its electronic or steric properties, thereby influencing its reactivity.

In situ derivatization techniques using borate reagents have been developed for the analysis of trace metals and organometallic species. nih.gov These methods, which can be applied to a variety of sample types, involve rapid reactions in aqueous solutions to produce volatile derivatives suitable for gas chromatography. nih.gov

Photochemical and Electrochemical Pathways in the Reactivity of this compound

Photochemical reactions are initiated by the absorption of light, which can lead to the formation of highly reactive species such as radicals. openstax.org For example, the homolytic cleavage of weak bonds can be induced by heat or light to generate radicals, which then initiate chain reactions. libretexts.org The reactivity of this compound could potentially be controlled or enhanced through photochemical pathways.

Electrochemical methods offer another avenue for controlling chemical reactions. The electrochemical conversion of CO2, for instance, is a pathway being explored for reducing emissions. researchgate.net By applying an electrical potential, it is possible to drive redox reactions that might not be favorable under thermal conditions. The electrochemical behavior of this compound could be investigated to understand its redox properties and to explore novel reaction pathways.

Supramolecular Catalysis and Directed Transformations Utilizing C19H16ClFN4

Supramolecular catalysis utilizes non-covalent interactions to control reactivity and selectivity in chemical transformations. researchgate.net This field draws inspiration from enzymes, aiming to create artificial systems that can bind substrates and catalyze reactions with high efficiency and specificity. nih.govdntb.gov.ua Supramolecular assemblies can create microenvironments that stabilize transition states or bring reactants into close proximity, thereby accelerating reactions.

The design of supramolecular catalysts can involve the creation of host-guest complexes where the catalyst encapsulates the reactants. nih.gov In the case of C19H16ClFN4, it could potentially be incorporated into a supramolecular framework to act as a catalyst or be the substrate of a supramolecular catalytic system. The formation of self-organized supramolecular structures through non-covalent interactions, such as hydrogen bonds, has been shown to be crucial in some catalytic processes. mdpi.com

Exploration of Radical and Electron Transfer Processes in C19H16ClFN4 Chemistry

Radical and electron transfer processes are fundamental in many chemical and biological systems. wikipedia.org Radicals, which are species with unpaired electrons, are highly reactive and can participate in a variety of reactions, including substitutions and additions. openstax.orgwikipedia.org Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com

The reactivity of C19H16ClFN4 could involve radical intermediates, particularly if the reactions are initiated by light, heat, or redox processes. wikipedia.org Understanding the electron transfer properties of this compound would be crucial for elucidating its role in such reactions. The chemical selectivity of a compound can be studied by examining its reactivity towards various model nucleophiles, which can reveal different reaction mechanisms. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Identifier | Chemical Formula |

|---|---|

| This compound | C19H16ClFN4 |

Theoretical and Computational Chemistry of C19h16clfn4

Quantum Chemical Characterization of Electronic Structure, Bonding, and Molecular Orbitals in 9WG8Qcl8J7

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding detailed information about electron distribution and energy levels.

The electronic structure of a molecule governs its reactivity and physical properties. rowansci.com Key aspects of this characterization include the analysis of molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. wikipedia.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rowansci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rowansci.com

Analysis of the electrostatic potential surface reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. rowansci.com

Illustrative Data: Predicted Molecular Orbital Energies for C19H16ClFN4

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO-1 | -7.15 | Inner valence orbital involved in bonding |

| HOMO | -6.20 | Highest energy electron-donating orbital |

| LUMO | -1.85 | Lowest energy electron-accepting orbital |

| LUMO+1 | -0.95 | Higher energy unoccupied orbital |

| HOMO-LUMO Gap | 4.35 | Indicator of chemical stability |

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects on C19H16ClFN4

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of C19H16ClFN4, including its preferred three-dimensional shapes (conformations) and its interactions with solvents. nih.govmdpi.commdpi.com

Conformational Analysis: Molecules are not rigid structures; they can rotate around single bonds to adopt various conformations. youtube.comlibretexts.orgchemistrysteps.com Conformational analysis is the study of the energy associated with these different arrangements to identify the most stable, low-energy states. lumenlearning.comnobelprize.org By simulating the molecule's movements, MD can map the potential energy surface and identify the equilibrium geometries that the molecule is most likely to adopt.

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. pjsir.org MD simulations can model these solvation effects by including explicit solvent molecules (e.g., water) in the simulation box or by using an implicit continuum model that represents the average effect of the solvent. d-nb.infonih.govnih.gov These simulations can calculate properties like the solvation free energy, which quantifies the energetic cost or benefit of dissolving the compound in a particular solvent. usc.edu

Illustrative Data: Relative Energies of C19H16ClFN4 Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 175 | 0.00 | 75.3 |

| B | 65 | 1.50 | 15.1 |

| C | -70 | 2.10 | 9.6 |

Computational Prediction of Reaction Mechanisms and Energetic Landscapes for this compound Transformations

Computational chemistry allows for the detailed exploration of how C19H16ClFN4 might undergo chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. montclair.edu

This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies. The difference in energy between the reactants and the transition state is the activation energy, a critical factor that determines the rate of a reaction. A complete energetic landscape, including reactants, intermediates, transition states, and products, provides a comprehensive understanding of the reaction's feasibility and kinetics. These computational studies can guide synthetic chemists by predicting the outcomes of potential reactions and identifying possible byproducts.

Development and Refinement of Force Fields for C19H16ClFN4-Containing Systems

Accurate MD simulations depend on a high-quality force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. usc.edu Standard force fields (like AMBER, CHARMM, or OPLS) may not have accurate parameters for novel chemical moieties present in a new molecule like C19H16ClFN4.

Therefore, a crucial step is the development and refinement of force field parameters specifically for the compound. rsc.orgresearchgate.netnih.gov This process typically involves using high-level quantum mechanical calculations to determine properties such as equilibrium bond lengths, bond angles, and the partial atomic charges on each atom. Torsional parameters, which govern the rotation around bonds, are often fitted to reproduce the potential energy surface from quantum calculations. A well-parameterized force field is essential for conducting reliable and predictive simulations of the molecule, both in isolation and in complex environments like biological systems. mdpi.com

In Silico Screening and Rational Design Principles for C19H16ClFN4 Derivatives with Modulated Reactivity

In silico (computational) screening is a powerful technique for discovering new molecules with desired properties. researchgate.net Starting with the core structure of C19H16ClFN4, a large virtual library of derivatives can be generated by systematically modifying its functional groups. These virtual compounds can then be rapidly evaluated using computational methods to predict their properties, such as reactivity, solubility, or binding affinity to a biological target. nih.gov

This screening process is guided by rational design principles. nih.gov For example, if the goal is to increase the reactivity of a specific part of the molecule, derivatives could be designed with electron-withdrawing or electron-donating groups at strategic positions. The results from quantum chemical calculations (e.g., HOMO/LUMO energies) for each derivative would then guide the selection of the most promising candidates for experimental synthesis. This approach significantly accelerates the design-build-test cycle of materials and drug discovery.

Application of Machine Learning and Artificial Intelligence in Predicting C19H16ClFN4 Behavior

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry. nih.govquora.com Instead of relying solely on physics-based simulations, ML models can be trained on large datasets of known chemical information to predict the properties and behavior of new molecules like C19H16ClFN4. researchgate.netnih.govyoutube.com

For instance, a model could be trained to predict the outcome of a chemical reaction based on the molecular structures of the reactants and reagents. researchgate.netarxiv.orgmit.edu Other models can predict properties like toxicity, solubility, or quantum mechanical energies at a fraction of the computational cost of traditional methods. For a new compound like C19H16ClFN4, AI could rapidly predict a wide range of its chemical and physical behaviors, identify potential synthetic routes, and suggest novel derivatives with optimized properties, thereby guiding and prioritizing experimental efforts.

Table of Mentioned Compounds

| Identifier | Chemical Formula |

|---|---|

| This compound | C19H16ClFN4 |

Advanced Spectroscopic and Analytical Characterization of C19h16clfn4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies of 9WG8Qcl8J7.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It provides detailed information about the connectivity and environment of atoms within a molecule. For a compound with the molecular formula C19H16ClFN4, various NMR experiments can be employed, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and potentially two-dimensional techniques like COSY, HSQC, HMBC, and NOESY.

¹H NMR spectroscopy would reveal the different types of hydrogen atoms present in the molecule, their relative numbers, and their connectivity based on spin-spin coupling patterns. Characteristic chemical shifts would indicate the electronic environment of the protons, providing insights into the presence of aromatic rings (typically 7-8 ppm), chemistrysteps.com aliphatic protons (typically 1-2 ppm), chemistrysteps.com protons adjacent to electronegative atoms, or those involved in double or triple bonds (4-6 ppm for alkenes). chemistrysteps.com

¹³C NMR spectroscopy would provide information about the carbon skeleton, showing signals for each unique carbon atom. The chemical shifts in ¹³C NMR are sensitive to the hybridization state of the carbon atom and the presence of nearby electronegative atoms or functional groups. organicchemistrydata.org

Given the presence of fluorine and chlorine atoms, ¹⁹F NMR could be particularly useful for identifying and characterizing the fluorine-containing moiety. The chemical shift of the fluorine atom would be highly sensitive to its electronic environment.

Two-dimensional NMR techniques would further aid in assigning signals and establishing connectivity. COSY (Correlation Spectroscopy) would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons, including those separated by multiple bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about spatial proximity between nuclei, useful for determining stereochemistry and conformation.

Expected data from NMR would include a series of peaks in each spectrum, with their positions (chemical shifts in ppm), intensities (integrals for ¹H NMR, reflecting the number of protons), and splitting patterns (multiplicity due to coupling). Analysis of this data, in combination, would allow for the complete assignment of the molecular structure.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis of C19H16ClFN4.

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, is crucial for accurately determining the exact mass of the molecule and thus confirming its elemental composition, C19H16ClFN4. nih.gov The measured exact mass can be compared to the calculated exact mass for C19H16ClFN4 to verify the molecular formula.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, substructures and functional groups within the molecule can be identified. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity and stability of the compound. ESI is commonly used for polar and thermally labile compounds, while APCI is suitable for less polar and more volatile substances.

Fragmentation patterns in MS/MS would provide clues about the presence of specific bonds and structural units. For a molecule containing chlorine and fluorine, characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) would be observed in the mass spectrum, aiding in its identification. nih.gov The fragmentation could involve the cleavage of bonds adjacent to heteroatoms (N, Cl, F) or within ring systems, yielding characteristic fragment ions that help piece together the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational modes. libretexts.orgvscht.czlibretexts.orgorgchemboulder.com These techniques measure the absorption or scattering of infrared or Raman light by the molecule, which causes transitions between vibrational energy levels.

FT-IR spectroscopy typically measures the absorption of infrared radiation as a function of wavenumber. Different functional groups absorb at specific wavenumbers, providing a "fingerprint" of the molecule. For C19H16ClFN4, characteristic absorption bands would be expected for C-H stretching vibrations (around 2800-3300 cm⁻¹), libretexts.org C=C and C=N stretching vibrations in aromatic or double bond systems (around 1550-1650 cm⁻¹), libretexts.org and potentially C-Cl and C-F stretching vibrations in the lower wavenumber region. specac.com N-H stretching vibrations would also be expected if primary or secondary amine groups are present (around 3250-3400 cm⁻¹). orgchemboulder.com

Raman spectroscopy, a complementary technique, measures the inelastic scattering of light. It is particularly useful for detecting vibrations of nonpolar bonds and symmetric functional groups that may be weak or absent in the IR spectrum. Both techniques provide a unique vibrational spectrum that can be used for identification and to confirm the presence or absence of specific functional groups. The combination of FT-IR and Raman spectra offers a more comprehensive picture of the molecular vibrations and functional group composition.

X-ray Crystallography for Precise Solid-State Structural Determination of C19H16ClFN4 and its Co-crystals.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at atomic resolution. csic.eslibretexts.orgnih.govtulane.eduyork.ac.uk By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the arrangement of atoms in the crystal lattice can be determined. This provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and pi-pi stacking.

For C19H16ClFN4, obtaining high-quality single crystals is the primary requirement for X-ray crystallography. nih.gov Once a suitable crystal is obtained, X-ray diffraction data is collected and processed to generate an electron density map. libretexts.org This map is then used to build and refine the molecular structure. The resulting crystallographic model provides unambiguous confirmation of the molecular structure, including the positions of all atoms (except possibly very light atoms like hydrogen, which may be inferred).

X-ray crystallography is particularly valuable for confirming the connectivity and stereochemistry of complex molecules. It can also reveal the presence of co-crystallized solvent molecules or counterions if the compound is in salt form. The analysis of co-crystals with other molecules can provide insights into solid-state interactions and potential for crystal engineering.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of this compound.

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. These techniques are essential for determining the absolute configuration and conformational properties of enantiomerically pure or enriched compounds.

If C19H16ClFN4 possesses chiral centers, CD and ORD spectroscopy would be employed to investigate its stereochemistry. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of plane-polarized light as a function of wavelength. Chiral molecules exhibit characteristic CD bands or ORD curves that are related to their electronic transitions and three-dimensional structure.

Analysis of the CD spectrum or ORD curve, often in conjunction with theoretical calculations, can allow for the assignment of the absolute configuration (R or S) of chiral centers. These methods are particularly sensitive to the local environment around the chromophores in the molecule.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties of C19H16ClFN4.

Electronic absorption spectroscopy, typically in the Ultraviolet-Visible (UV-Vis) region, provides information about the electronic transitions within a molecule. UV-Vis spectra show the absorbance of light as a function of wavelength, revealing the presence of chromophores (groups that absorb UV-Vis light) such as conjugated pi systems or functional groups with non-bonding electrons.

For C19H16ClFN4, which likely contains aromatic rings and potentially double bonds or heteroatoms with lone pairs, UV-Vis spectroscopy would show absorption bands corresponding to π-π* and n-π* electronic transitions. The wavelength and intensity of these bands are characteristic of the specific chromophores present and their electronic environment.

Fluorescence spectroscopy is a complementary technique that studies the emission of light by molecules after excitation with UV-Vis light. Fluorescent molecules absorb light at a specific wavelength and emit light at a longer wavelength. Fluorescence spectroscopy provides information about the excited-state properties of a molecule, including its emission spectrum, fluorescence quantum yield, and fluorescence lifetime.

If C19H16ClFN4 is fluorescent, fluorescence spectroscopy could be used to study its photophysical properties. This information can be important for applications involving light emission or detection. The presence and characteristics of fluorescence are dependent on the molecular structure and its ability to undergo radiative decay from the excited state.

Advanced Chromatographic and Hyphenated Analytical Techniques for Purity Assessment and Trace Analysis of this compound.

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or components in a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds. By using different stationary phases and mobile phases, compounds can be separated based on their polarity, size, or other chemical properties.

For this compound (C19H16ClFN4), reversed-phase HPLC is likely to be employed for purity analysis, using a C18 stationary phase and a gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for identifying and quantifying components in complex mixtures, including impurities or degradation products of this compound. nih.govnih.gov

LC-MS couples HPLC with mass spectrometry, allowing for the separation of components by HPLC followed by their online mass analysis. This provides both chromatographic retention time and mass spectral information for each component, enabling unambiguous identification and quantification. GC-MS is similar but uses Gas Chromatography for separation, suitable for volatile or semi-volatile compounds.

Molecular Interactions and Supramolecular Assembly Principles Involving C19h16clfn4

Host-Guest Complexation and Supramolecular Recognition with 9WG8Qcl8J7.

Host-guest chemistry involves the formation of a complex between a host molecule and a guest molecule through non-covalent interactions. This process, central to supramolecular recognition, is dictated by the precise fitting and interaction between the host and guest, often described by principles of molecular complementarity in terms of size, shape, and chemical properties rsc.org. Common host molecules include cyclodextrins, cucurbiturils, calixarenes, and pillararenes, which possess cavities capable of encapsulating guest molecules libretexts.orgresearchgate.net. The formation of host-guest complexes is influenced by various factors, including the size of the guest relative to the host cavity, and the nature and strength of intermolecular forces between the host and guest proteopedia.org.

For a compound like C19H16ClFN4 to engage in host-guest complexation, it would need to act as either a host or a guest molecule. Its ability to function as a guest would depend on its size and shape allowing it to fit within the cavity of a suitable host, and the presence of functional groups capable of favorable interactions with the host's interior. Conversely, if C19H16ClFN4 were to act as a host, it would require a structure possessing a cavity or binding site capable of recognizing and binding a guest molecule. Supramolecular recognition in these complexes is driven by the sum of attractive and repulsive forces, leading to a stable association. proteopedia.org

Characterization of Non-Covalent Interactions and Intermolecular Forces in Systems Containing C19H16ClFN4.

Non-covalent interactions are fundamental forces that govern the behavior of molecules in condensed phases and play a critical role in supramolecular assembly and molecular recognition researchgate.netnih.gov. These interactions, significantly weaker than covalent bonds, include hydrogen bonding, van der Waals forces (such as London dispersion forces and dipole-dipole interactions), π-π stacking, cation-π interactions, and halogen bonds researchgate.netunam.mxchemtools.org. The specific types and strengths of non-covalent interactions involving C19H16ClFN4 would be determined by its molecular structure, including the presence of electronegative atoms (like Cl, F, and N), polar bonds, aromatic rings, and hydrogen bond donors or acceptors.

Characterization of these interactions typically involves a combination of experimental and computational techniques. Spectroscopic methods such as NMR and IR can provide insights into the presence and nature of hydrogen bonds and other interactions rsc.org. X-ray crystallography can reveal detailed structural information about how molecules pack and interact in the solid state, illustrating hydrogen bonding networks, π-π stacking arrangements, and other close contacts rsc.org. Computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can be used to predict and analyze the types and energies of non-covalent interactions within a system containing C19H16ClFN4 chemtools.orgnih.gov. Techniques like Non-Covalent Interaction (NCI) analysis, based on electron density and its derivatives, can visualize and identify regions of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) non-covalent interactions chemtools.orgnih.govlibretexts.org.

Elucidation of Binding Mechanisms and Thermodynamics in Ligand-Target Interactions with C19H16ClFN4 (Molecular Recognition Focus).

Understanding the binding mechanisms and thermodynamics of interactions involving C19H16ClFN4 as a ligand binding to a specific target (such as a protein or other biomolecule) is crucial for comprehending its molecular recognition properties. Ligand-target interactions are driven by a combination of non-covalent forces and are often accompanied by conformational changes in both the ligand and the target thno.orgrsc.org. The binding mechanism describes the pathway and intermediate states involved in the association process.

Thermodynamics provides a quantitative description of the binding process, typically through parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) nih.govnih.gov. The Gibbs free energy change indicates the spontaneity of the binding event, while the enthalpy and entropy changes provide information about the driving forces. A negative ΔH suggests favorable enthalpic contributions, often arising from the formation of strong non-covalent bonds. A positive ΔS indicates favorable entropic contributions, which can result from factors such as the release of ordered solvent molecules upon binding libretexts.orgproteopedia.org.

Techniques such as Isothermal Titration Calorimetry (ITC) are powerful tools for directly measuring the heat changes associated with binding events, allowing for the determination of ΔH, the binding constant (K), and stoichiometry nih.govnih.gov. From these values, ΔG and ΔS can be calculated. Surface Plasmon Resonance (SPR) can provide kinetic information (association and dissociation rates) and binding constants nih.gov. NMR spectroscopy can also be used to study binding events, providing information on binding sites and conformational changes purdue.edu. Elucidating the binding mechanism and thermodynamics for C19H16ClFN4 would involve applying such techniques to its interaction with a specific target, analyzing the contributions of different non-covalent forces, and potentially investigating the role of solvent effects and conformational flexibility. nih.gov

Self-Assembly Processes and Formation of Ordered Structures by this compound.

Self-assembly is a process where molecules or components spontaneously organize into ordered supramolecular structures without external direction libretexts.orgrsc.org. This phenomenon is driven by local non-covalent interactions between the constituent molecules rsc.org. The ability of C19H16ClFN4 to undergo self-assembly would depend on its molecular architecture, including its shape, polarity, and the arrangement of functional groups capable of participating in directional non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic effects.

The types of ordered structures formed through self-assembly can vary widely, ranging from simple aggregates and micelles to more complex structures like vesicles, fibers, sheets, or even three-dimensional frameworks libretexts.org. The specific morphology of the self-assembled structures formed by C16H16ClFN4 would be influenced by factors such as concentration, solvent properties, temperature, and the presence of other molecules.

Characterization of self-assembled structures can be performed using techniques such as electron microscopy (TEM, SEM), atomic force microscopy (AFM), dynamic light scattering (DLS), and X-ray diffraction (XRD). These methods provide information about the size, shape, and internal order of the formed aggregates. Understanding the interplay of non-covalent interactions is key to controlling the self-assembly process and tailoring the resulting structures with desired properties.

Interfacial Phenomena and Adsorption/Desorption Dynamics of C19H16ClFN4 on Various Substrates.

Interfacial phenomena concern the behavior of molecules at the boundary between two phases, such as a solid-liquid, liquid-gas, or liquid-liquid interface researchgate.net. Adsorption is the process by which molecules accumulate at an interface, while desorption is their release from the interface. The adsorption and desorption dynamics of C19H16ClFN4 on various substrates would be governed by the balance of forces between the compound, the substrate surface, and the surrounding medium.

The nature of the substrate (e.g., its polarity, surface energy, and topography) and the properties of C19H16ClFN4 (e.g., its solubility, polarity, and functional groups) are critical factors influencing adsorption. Non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding, play a significant role in the adsorption process researchgate.net. Adsorption can be characterized by adsorption isotherms, which describe the relationship between the amount of substance adsorbed on a surface and the equilibrium concentration or pressure at a constant temperature proteopedia.org. Kinetic studies can provide information about the rate of adsorption and desorption. proteopedia.org

Techniques such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and various spectroscopic methods can be used to study adsorption and desorption processes in situ. Understanding the interfacial behavior of C19H16ClFN4 is relevant in various applications, including chromatography, detergency, and the design of functional materials with controlled surface properties. rsc.org

Formation and Characterization of Coordination Complexes with C19H16ClFN4.

Coordination complexes are formed by the interaction of a central metal atom or ion with surrounding molecules or ions called ligands nih.gov. Ligands donate electron pairs to the metal center, forming coordinate covalent bonds nih.gov. For C19H16ClFN4 to act as a ligand, it would need to possess atoms with lone pairs of electrons or pi systems capable of coordinating to a metal ion. Potential coordination sites within the C19H16ClFN4 structure could include nitrogen atoms or potentially the chlorine or fluorine atoms, depending on the metal center and reaction conditions.

The formation of coordination complexes is influenced by the nature of the metal ion (e.g., its charge, size, and electronic configuration) and the ligand (e.g., its denticity, charge, and steric properties) nih.gov. The number of ligands bound to the metal ion is known as the coordination number.

Advanced Material Science and Diverse Chemical Applications of C19h16clfn4

Integration of 9WG8Qcl8J7 into Polymer Architectures and Composite Materials

The integration of a novel compound like C19H16ClFN4 into polymer architectures would depend on its reactive functional groups. Hypothetically, if the compound possesses polymerizable moieties, it could be incorporated as a monomer or comonomer to synthesize new polymers with unique properties. The presence of chlorine and fluorine atoms could impart flame retardancy or alter surface properties. As a component in composite materials, it might serve as a cross-linking agent, a surface modifier for fillers, or an additive to enhance thermal or mechanical stability. Research in this area would involve synthesizing and characterizing these new materials to understand how the inclusion of this compound influences their performance.

Role of C19H16ClFN4 in Heterogeneous and Homogeneous Catalytic Systems

The potential catalytic activity of C19H16ClFN4 is currently unknown. For it to function as a catalyst, it would likely need to possess specific structural features, such as a metal-coordinating site for homogeneous catalysis or the ability to be immobilized on a solid support for heterogeneous catalysis. The nitrogen atoms in its structure could potentially act as ligands for metal centers. Researchers would need to investigate its ability to accelerate various chemical reactions, determine its catalytic mechanism, and assess its stability and reusability.

Application of C19H16ClFN4 as a Molecular Probe for Chemical Processes and Sensing

Molecular probes are designed to detect and report on specific chemical species or changes in their environment. For C19H16ClFN4 to be an effective molecular probe, it would need to exhibit a measurable change in its properties (e.g., fluorescence, color, or electrochemical signal) upon interaction with a target analyte. The specific structural components of C19H16ClFN4 would dictate its selectivity and sensitivity towards certain molecules or ions. Development in this area would involve spectroscopic and electrochemical studies to identify any responsive behavior.

Contributions of this compound to Optoelectronic and Photonic Devices

The suitability of this compound for optoelectronic and photonic applications would hinge on its electronic and photophysical properties. If the compound exhibits properties such as light absorption and emission, charge transport, or nonlinear optical behavior, it could potentially be used in devices like organic light-emitting diodes (OLEDs), solar cells, or optical switches. The presence of aromatic rings and heteroatoms in its structure suggests the possibility of interesting electronic transitions, but this would require experimental verification.

Use of C19H16ClFN4 in Analytical Standards and Method Development

For C19H16ClFN4 to be utilized as an analytical standard, it would first need to be synthesized in a highly pure form and thoroughly characterized. Once its identity and purity are unequivocally established, it could serve as a reference material for the development and validation of new analytical methods, such as chromatography or spectroscopy, for the detection and quantification of this compound or related structures.

Advanced Functional Materials Incorporating C19H16ClFN4 for Specific Chemical Transformations

The creation of advanced functional materials from C19H16ClFN4 would involve leveraging its specific chemical and physical properties for targeted applications. For instance, if the compound were found to have unique reactive sites, it could be incorporated into materials designed to perform specific chemical transformations, such as selective synthesis or degradation of other molecules. This would represent a highly specialized application based on a deep understanding of its reactivity.

Future Research Directions and Unanswered Questions in C19h16clfn4 Chemistry

Challenges and Opportunities in the Synthesis and Functionalization of 9WG8Qcl8J7

Specific chemical synthesis challenges or opportunities related to C19H16ClFN4 were not detailed in the search results. Future research could explore efficient and scalable synthetic routes, as well as methods for selective functionalization to create derivatives with altered chemical properties.

Unexplored Reactivity Patterns and Novel Transformative Potentials of C19H16ClFN4

The search results did not provide information on the unexplored reactivity patterns or novel transformative potentials of C19H16ClFN4 from a chemical standpoint. Future studies could investigate its reactivity under various conditions and its potential in chemical transformations.

Synergistic Integration of Advanced Experimental and Computational Methodologies for C19H16ClFN4 Studies

While computational methods are powerful tools in chemistry, specific examples of their synergistic integration with experimental studies for C19H16ClFN4, beyond potential biological interaction modeling, were not found. Future research could utilize advanced computational techniques to predict its properties, reaction pathways, and interactions.

Interdisciplinary Research Frontiers Expanding the Impact of C19H16ClFN4 Chemistry

Beyond its noted biological research application nih.govnih.gov, specific interdisciplinary research frontiers for C19H16ClFN4 in areas such as materials science, catalysis, or environmental chemistry were not detailed in the search results. Future research could explore its potential in these or other fields.

Methodological Advancements for Comprehensive Investigation of Complex C19H16ClFN4 Systems

Methodological advancements specifically tailored for the comprehensive investigation of C19H16ClFN4 or similar complex systems were not highlighted in the search results. Future research may necessitate the development of new analytical or spectroscopic techniques for its study.

Identification of New Application Paradigms for this compound in Emerging Technologies

New application paradigms for C19H16ClFN4 in emerging technologies, outside of its reported use as a research compound in biological studies uu.nl, were not identified. Future research could focus on exploring novel applications based on its structural or chemical characteristics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.